molecular formula C10H20N2O3 B3030573 (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 922139-40-0

(2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3030573
CAS No.: 922139-40-0
M. Wt: 216.28
InChI Key: OCLZOKUGIXLYJZ-YUMQZZPRSA-N
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Description

(2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group, a hydroxymethyl group, and a tert-butyl ester group. Its stereochemistry is defined by the (2S,4S) configuration, which is crucial for its biological activity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.

    Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the pyrrolidine ring using formaldehyde or a similar reagent under basic conditions.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can undergo reduction to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted pyrrolidines

Scientific Research Applications

Chemistry

In organic synthesis, (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

This compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It may also be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to form stable intermediates makes it valuable for large-scale drug production.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, its biological activity is mediated through interactions with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Differing only in stereochemistry, this compound may exhibit different biological activities and interactions.

    tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Without specific stereochemistry, this compound may have a broader range of activities but less specificity.

Uniqueness

The (2S,4S) configuration of tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate imparts unique properties, such as higher specificity in biological interactions and potentially greater efficacy in its applications. This stereochemistry is crucial for its role in the synthesis of enantiomerically pure compounds and its effectiveness in medicinal chemistry.

By understanding the detailed synthesis, reactions, and applications of (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLZOKUGIXLYJZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660809
Record name tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922139-40-0
Record name tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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